molecular formula C13H9NO4 B6388786 6-(3-Carboxyphenyl)picolinic acid CAS No. 1261950-97-3

6-(3-Carboxyphenyl)picolinic acid

Cat. No.: B6388786
CAS No.: 1261950-97-3
M. Wt: 243.21 g/mol
InChI Key: ZXOPGCNBFZMNAL-UHFFFAOYSA-N
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Description

6-(3-Carboxyphenyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a carboxyphenyl group attached to the sixth position of the picolinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Carboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with 3-carboxybenzaldehyde under specific conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3-Carboxyphenyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(3-Carboxyphenyl)picolinic acid involves its ability to coordinate with metal ions through its carboxyl and pyridine groups. This coordination can influence the activity of metal-dependent enzymes and pathways. For example, the compound can bind to zinc finger proteins, altering their structure and function, which can impact various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Carboxyphenyl)picolinic acid
  • 2-(3-Carboxyphenyl)picolinic acid
  • 3-(3-Carboxyphenyl)picolinic acid

Uniqueness

6-(3-Carboxyphenyl)picolinic acid is unique due to its specific position of the carboxyphenyl group, which influences its coordination behavior and reactivity.

Properties

IUPAC Name

6-(3-carboxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)9-4-1-3-8(7-9)10-5-2-6-11(14-10)13(17)18/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOPGCNBFZMNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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